molecular formula C22H18ClF3N2O4S B2858580 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide CAS No. 337922-19-7

2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide

Cat. No. B2858580
CAS RN: 337922-19-7
M. Wt: 498.9
InChI Key: BZEBOBOILYCHPX-UHFFFAOYSA-N
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Description

2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H18ClF3N2O4S and its molecular weight is 498.9. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis

  • Research has been conducted on the design, synthesis, and antimicrobial activity evaluation of compounds containing biologically active segments like β-lactam, cyclic imide, and sulfonamido group. The study involved multiple synthesis steps, leading to compounds with high biological activity, which could be related to the compound due to the presence of similar functional groups (Fadel & Al-Azzawi, 2021).

Structural Aspects and Properties

  • Another study focused on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides. This research could provide insights into the behavior of compounds with similar amide groups in different chemical environments (Karmakar, Sarma, & Baruah, 2007).

Solid-Phase Synthesis

  • The solid-phase synthesis of beta-sultams, which are sulfonyl beta-lactam analogues, has been reported. This synthesis method could be applicable to the compound , providing a pathway for creating libraries of similar compounds for antibacterial agent identification (Gordeev, Gordon, & Patel, 1997).

Crystal Structure Analysis

  • The crystal structure of compounds like mandipropamid, which shares a similar chlorophenyl component, was analyzed. This study could offer a comparative basis for understanding the structural configuration and intermolecular interactions of the compound (Park, Kim, Kang, & Kim, 2015).

Pharmacological Activity

  • The pharmacological activity of sulfonyl derivatives has been investigated, with some studies focusing on novel sulfonamide derivatives exhibiting cytotoxic activity. Such research might provide a foundation for assessing the potential therapeutic applications of compounds with sulfonyl and acetamide components (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

properties

IUPAC Name

2-[N-(4-chlorophenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N2O4S/c1-32-19-9-7-17(8-10-19)27-21(29)14-28(18-4-2-3-15(13-18)22(24,25)26)33(30,31)20-11-5-16(23)6-12-20/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEBOBOILYCHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide

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